2-Chloro-5-methylthieno[3,2-b]pyridine
Description
Significance of Thienopyridine Scaffolds in Organic and Medicinal Chemistry Research
Thienopyridine derivatives are recognized as a versatile and important class of sulfur-containing heterocyclic compounds. Their unique structural framework has made them a subject of extensive research, leading to the development of several clinically significant drugs. The pyridine (B92270) scaffold itself is a critical core in the chemical structure of many approved drugs on the pharmaceutical market. researchgate.net When fused with a thiophene (B33073) ring, the resulting thienopyridine structure offers a diverse range of structural combinations and applications. researchgate.net
These scaffolds have demonstrated a wide array of biological activities, including anti-inflammatory, anti-infective, antiviral, antiproliferative, antimicrobial, and antitumor properties. researchgate.net Notably, thienopyridine-based drugs have found major applications in treating cardiovascular and central nervous system (CNS) diseases. researchgate.net The incorporation of the thienopyridine scaffold can also positively influence key physicochemical properties of a molecule, such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for drug development. researchgate.net
Overview of Thienopyridine Isomers and their Annulation Modes
The fusion of a thiophene ring and a pyridine ring can result in several distinct isomers, depending on the mode of annulation (the way the rings are fused). There are six possible isomeric thienopyridine structures, each characterized by a different arrangement of the sulfur and nitrogen atoms within the bicyclic system. researchgate.net This isomeric diversity allows for a wide range of structural modifications and, consequently, a broad spectrum of biological activities. The specific arrangement of the rings and the positions of the heteroatoms significantly influence the electronic distribution and three-dimensional shape of the molecule, which in turn dictates its interaction with biological targets.
Role of Fused Pyridine Derivatives as Privileged Scaffolds in Chemical Biology
In medicinal chemistry, certain molecular frameworks are termed "privileged scaffolds" because they are capable of binding to multiple biological targets with high affinity. chemicalbook.com These structures serve as versatile templates for the design and discovery of new drugs. chemicalbook.com The concept was first introduced in the late 1980s to describe structural motifs that appear in multiple biologically active compounds. chemicalbook.comrsc.org Fused pyridine derivatives, including thienopyridines, are considered privileged scaffolds due to their frequent appearance in biologically active compounds and their ability to be readily functionalized to create libraries of diverse molecules for screening. nih.govsigmaaldrich.com This approach increases the efficiency of the drug discovery process by providing a validated starting point for developing new therapeutic agents. chemicalbook.com
Specific Focus on the Thieno[3,2-b]pyridine (B153574) Isomer
Among the various thienopyridine isomers, the thieno[3,2-b]pyridine core has been a subject of particular interest in recent research. This specific arrangement of the fused rings provides a unique electronic and steric environment that has been exploited in the development of targeted therapeutic agents.
Structural Distinctiveness of the 2-Chloro-5-methylthieno[3,2-b]pyridine Moiety
The this compound molecule is characterized by the thieno[3,2-b]pyridine core with two specific substituents: a chlorine atom at the 2-position of the thiophene ring and a methyl group at the 5-position of the pyridine ring. The chlorine atom, being an electron-withdrawing group, can significantly influence the reactivity of the thiophene ring, particularly towards nucleophilic substitution. The methyl group, an electron-donating group, can affect the basicity of the pyridine nitrogen and provide a steric handle that can influence binding to biological targets. The precise placement of these substituents on the rigid thieno[3,2-b]pyridine scaffold creates a distinct chemical entity with specific physicochemical properties and potential for targeted biological interactions.
Historical Context and Evolution of Research on Thieno[3,2-b]pyridine Derivatives
Research into thienopyridine derivatives has a rich history, with early work focusing on their synthesis and basic chemical properties. Over the decades, the focus has shifted towards their potential applications in medicinal chemistry. A significant milestone in the therapeutic application of thienopyridines was the development of antiplatelet agents like ticlopidine, clopidogrel (B1663587), and prasugrel, which are antagonists of the P2Y12 receptor. researchgate.netmdpi.com While these drugs belong to a different isomeric class (thieno[3,2-c]pyridine), their success spurred broader interest in the therapeutic potential of all thienopyridine scaffolds.
More recently, research on the thieno[3,2-b]pyridine isomer has gained momentum. For instance, studies in the early 2000s explored substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.gov This highlights a shift towards exploring the utility of this specific isomer in oncology.
Current Research Landscape and Emerging Trends for this compound
The current research landscape for thieno[3,2-b]pyridine derivatives, including those with substitution patterns similar to this compound, is largely focused on the discovery of novel therapeutic agents, particularly in the area of oncology.
Recent studies have demonstrated the potential of thieno[3,2-b]pyridine derivatives as anticancer agents. For example, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and evaluated for their antitumor potential against triple-negative breast cancer cell lines. nih.gov Some of these compounds have shown promising activity in vitro and in in ovo models, suggesting their potential as leads for further drug development. nih.gov
The emerging trend appears to be the strategic functionalization of the thieno[3,2-b]pyridine core to modulate its biological activity and target specific cellular pathways involved in disease. The 2-chloro substituent in this compound offers a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce a variety of functional groups and explore the structure-activity relationships of this class of compounds. This synthetic versatility makes it an attractive scaffold for the development of new chemical entities with tailored biological profiles.
Identified Knowledge Gaps and Future Research Trajectories
Despite the extensive research into the thienopyridine class, significant knowledge gaps persist, particularly for specific derivatives like this compound. Addressing these gaps presents numerous opportunities for future research.
A primary knowledge gap is the limited understanding of the compound's specific biological activity spectrum. While the thienopyridine core is associated with antiplatelet effects, research has shown that derivatives can exhibit a wide range of pharmacological activities, including inhibition of the vascular endothelial growth factor receptor 2 (VEGFR-2) and potential as negative allosteric modulators of metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). mdpi.comnih.gov Future research should therefore focus on comprehensive biological screening of this compound and its derivatives against a diverse array of biological targets.
Another area requiring further exploration is the development of optimized and scalable synthetic routes. While general methods for thienopyridine synthesis exist, regioselective synthesis of specifically substituted analogues can be challenging. researchgate.net Research into novel synthetic pathways that offer high yield, stereocontrol, and environmental sustainability for this compound is a crucial trajectory.
The full potential of this compound as a synthetic building block is also yet to be realized. The reactive chloro group is an ideal site for introducing complexity and diversity. Future work should systematically explore its reactivity with various nucleophiles and in cross-coupling reactions to generate libraries of novel compounds for biological evaluation.
| Research Area | Rationale and Objective | Potential Impact |
|---|---|---|
| Broad Biological Screening | The thienopyridine scaffold is privileged, but the specific activity of this derivative is unknown. The objective is to identify novel pharmacological properties beyond antiplatelet activity. | Discovery of new lead compounds for various diseases (e.g., cancer, neurological disorders). mdpi.comnih.gov |
| Synthetic Route Optimization | Current general syntheses may not be optimal for this specific compound. The goal is to develop efficient, cost-effective, and scalable production methods. | Facilitation of broader research and potential commercial development. |
| Derivative Library Synthesis | The chloro group at the 2-position is a key site for chemical modification. The objective is to create a diverse library of analogues for extensive Structure-Activity Relationship (SAR) studies. | Identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. |
| Computational and Mechanistic Studies | Understanding the electronic structure and reaction mechanisms can guide rational drug design. The objective is to model receptor binding and predict reactivity. | Accelerated discovery of optimized derivatives and novel applications. abertay.ac.uk |
Methodological Advancements Driving Thienopyridine Research
Recent years have witnessed significant methodological advancements that are accelerating research in fused heterocyclic chemistry, including the synthesis and functionalization of thienopyridines. These modern techniques offer greater efficiency, precision, and versatility compared to classical methods.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the late-stage functionalization of the thienopyridine core. For instance, the Suzuki-Miyaura coupling of a bromo-thienopyridine with various boronic acids has been successfully used to synthesize a series of 3-arylthieno[3,2-b]pyridine derivatives. mdpi.com This approach is directly applicable to this compound, allowing the chlorine atom to be replaced with a wide variety of aryl, heteroaryl, or alkyl groups.
Novel cyclization strategies are also expanding the synthetic toolkit. While traditional methods often rely on harsh conditions, newer approaches utilize transition-metal catalysis or cycloaddition reactions to construct the fused ring system with greater control and under milder conditions. researchgate.netresearchgate.net For example, reactions involving enamines and subsequent cyclization with reagents like phosphoryl chloride represent a key strategy for building the thieno[2,3-b]pyridine (B153569) skeleton. abertay.ac.uk
Furthermore, enabling technologies such as microwave-assisted synthesis and flow chemistry are transforming the field. Microwave irradiation can dramatically reduce reaction times from hours to minutes, while flow chemistry allows for safer, more scalable, and highly controlled reactions, which is particularly advantageous when dealing with energetic or unstable intermediates.
| Methodology | Description | Application to this compound |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Reactions like Suzuki, Stille, and Buchwald-Hartwig that form C-C and C-N bonds with high precision. mdpi.com | Functionalization at the 2-position by replacing the chlorine atom with diverse organic fragments. |
| Novel Cyclization Reactions | Modern strategies to construct the bicyclic thienopyridine core, often using transition metal catalysts or multi-component reactions. abertay.ac.ukresearchgate.net | Development of more efficient and regioselective de novo syntheses of the parent scaffold. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to rapidly heat reactions, significantly reducing synthesis time. | Acceleration of synthesis steps, such as nucleophilic substitutions or cross-coupling reactions. |
| Flow Chemistry | Performing reactions in a continuous stream rather than a batch, allowing for enhanced control, safety, and scalability. nih.gov | Safer and more efficient large-scale production of the compound or its derivatives. |
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
2-chloro-5-methylthieno[3,2-b]pyridine |
InChI |
InChI=1S/C8H6ClNS/c1-5-2-3-7-6(10-5)4-8(9)11-7/h2-4H,1H3 |
InChI Key |
ZTLZXWJIETXLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)SC(=C2)Cl |
Origin of Product |
United States |
Comprehensive Analysis of Synthetic Methodologies for 2 Chloro 5 Methylthieno 3,2 B Pyridine and Its Analogues
Strategies for Constructing the Thieno[3,2-b]pyridine (B153574) Ring System
The foundational thieno[3,2-b]pyridine scaffold is assembled through several powerful synthetic reactions. These methods include intramolecular cyclizations, the strategic combination of thiophene (B33073) and pyridine (B92270) building blocks, and efficient multi-component reactions.
Intramolecular cyclization is a cornerstone in the synthesis of fused heterocyclic systems like thienopyridines. Key reactions include the Thorpe-Ziegler and Gould-Jacobs reactions, which are effective in forming the pyridine or thiophene ring, respectively.
Thorpe-Ziegler Reaction : This reaction involves the intramolecular cyclization of a dinitrile to form an enamine, which, after hydrolysis, yields a cyclic ketone. wikipedia.orgresearchgate.net In the context of thienopyridine synthesis, this method is typically used to construct the thiophene ring onto a pre-existing pyridine core. The process starts with 2-alkylthio-3-cyanopyridines, which undergo base-catalyzed intramolecular cyclization to form an amino-functionalized thieno[2,3-b]pyridine (B153569). researchgate.net The intramolecular version of the Thorpe reaction is a base-catalyzed self-condensation of nitriles that yields imines, which then tautomerize to enamines. researchgate.net
Gould-Jacobs Reaction : This reaction is a versatile method for synthesizing quinolines and their heterocyclic analogues, including thienopyridines. wikipedia.org The process involves the condensation of an aminothiophene with a derivative of malonic acid, such as diethyl ethoxymethylenemalonate. The resulting intermediate then undergoes a thermally induced cyclization to form the pyridine ring, yielding a 4-hydroxythieno[3,2-b]pyridine derivative. abertay.ac.ukacs.org This method is particularly useful for building the pyridine portion of the scaffold onto an existing thiophene precursor. abertay.ac.uk
Intramolecular Electrophilic Aromatic Cyclization : Another strategy involves the iodine-mediated intramolecular electrophilic aromatic cyclization of thiophen-2-yl-acrylates derivatives to produce thieno[3,2-b]pyridines. This method provides a direct route to the fused ring system through the formation of a key carbon-carbon bond.
Table 1: Key Cyclization Reactions in Thienopyridine Synthesis
| Reaction Name | Precursor Type | Key Transformation | Resulting Structure |
|---|---|---|---|
| Thorpe-Ziegler Reaction | Dinitrile (e.g., 2-Alkylthio-3-cyanopyridine) | Intramolecular self-condensation of nitriles | Fused thiophene ring with an amino group |
| Gould-Jacobs Reaction | Aminothiophene and Malonic acid derivative | Condensation followed by thermal cyclization | Fused pyridine ring with a 4-hydroxy substituent |
| Intramolecular Electrophilic Cyclization | Thiophen-2-yl-acrylates | Iodine-mediated C-C bond formation | Fused thieno[3,2-b]pyridine ring |
The synthesis of the thienopyridine framework can be approached from two main directions: constructing a pyridine ring onto a preformed thiophene or, conversely, forming a thiophene ring on a pyridine derivative.
Pyridine Ring Construction on a Thiophene Precursor : This is a common strategy where an appropriately substituted aminothiophene serves as the starting material. The Gould-Jacobs reaction is a prime example of this approach, where 3-aminothiophene is condensed with an ethoxymethylene derivative to build the fused pyridine ring. abertay.ac.uk Another method, the Friedländer annulation, can be used to synthesize quinoline (B57606) or naphthyridine fragments, and by extension thienopyridines, by reacting a thiophene-based ketone with an amino-aldehyde or amino-ketone. researchgate.net
Thiophene Ring Construction on a Pyridine Precursor : This approach starts with a functionalized pyridine. A notable example is the reaction beginning with 3-cyanopyridine-2(1H)-thiones. These compounds can be S-alkylated with agents containing an active methylene (B1212753) group, followed by an intramolecular Thorpe-Ziegler cyclization to annulate the thiophene ring onto the pyridine core. researchgate.net The Fiesselmann thiophene synthesis offers another route, where derivatives of thioglycolic acid react with substituted pyridines to form the thiophene ring. wikipedia.orgwikipedia.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. This approach is valued for its atom economy, reduced reaction times, and simplified purification procedures.
One such strategy for synthesizing thienopyridines involves a multicomponent cascade heterocyclization process. This reaction can involve starting materials like phenyl isothiocyanate, CH-acids, and various alkylating agents to construct the fused heterocyclic system in a one-pot synthesis. Another powerful MCR is the microwave-assisted Sonogashira coupling. In this reaction, a bromothiophene carbaldehyde, a terminal alkyne, and ammonium (B1175870) acetate (B1210297) can be combined to produce various thienopyridine derivatives. The reaction proceeds through an (alkynyl)thiophene carbaldehyde intermediate which subsequently cyclizes to form the desired thienopyridine framework.
Precursor-Based Synthesis Approaches for 2-Chloro-5-methylthieno[3,2-b]pyridine
The synthesis of specifically substituted derivatives like this compound relies on methods that either start with a pre-functionalized pyridine or thiophene ring, which is then elaborated to form the final product.
A logical synthetic route to this compound involves the construction of the thiophene ring onto a pre-existing, appropriately substituted pyridine. A key precursor for this strategy is 2-chloro-5-(chloromethyl)pyridine (B46043).
The synthesis of 2-chloro-5-(chloromethyl)pyridine itself can be achieved through various routes. One common method is the chlorination of 3-methylpyridine (B133936) (β-picoline). scispace.com This can be done in a liquid phase reaction using chlorine gas in the presence of an initiator and an acid buffering agent to control the pH and minimize by-products. google.com An alternative synthesis starts from 2-chloro-2-chloromethyl-4-cyanobutanal, which is treated with solid phosgene (B1210022) in toluene (B28343) to yield 2-chloro-5-(chloromethyl)pyridine in high yield. chemicalbook.comchemicalbook.com
Once the 2-chloro-5-(chloromethyl)pyridine precursor is obtained, established annulation strategies, such as the Fiesselmann synthesis or related cyclizations, can be employed. wikipedia.orgderpharmachemica.com This would typically involve reacting the pyridine derivative with a sulfur-containing reagent like methyl thioglycolate to build the fused thiophene ring, leading to the desired thieno[3,2-b]pyridine core.
Table 2: Synthesis of the Precursor 2-chloro-5-(chloromethyl)pyridine
| Starting Material | Key Reagents | Reaction Type | Product |
|---|---|---|---|
| 3-Methylpyridine | Chlorine gas, Initiator, Acid buffering agent | Liquid phase chlorination | 2-chloro-5-methylpyridine, then 2-chloro-5-(chloromethyl)pyridine |
| 2-chloro-2-chloromethyl-4-cyanobutanal | Solid phosgene, Toluene | Cyclization/Chlorination | 2-chloro-5-(chloromethyl)pyridine |
An alternative pathway to the thieno[3,2-b]pyridine scaffold begins with a substituted thiophene, onto which the pyridine ring is constructed. The Fiesselmann thiophene synthesis is a powerful tool for creating highly functionalized thiophenes that can serve as precursors in such strategies. wikipedia.orgderpharmachemica.com This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters. derpharmachemica.com
For the synthesis of a molecule like this compound, one would start with a thiophene bearing substituents that can be elaborated into the desired pyridine ring. For instance, a 3-aminothiophene derivative with appropriate functional groups could be subjected to a Gould-Jacobs reaction. wikipedia.orgabertay.ac.uk By condensing this amino-thiophene with a suitable three-carbon unit (e.g., a malonic ester derivative), the six-membered pyridine ring can be formed. Subsequent chemical modifications would then be necessary to introduce the chloro and methyl groups at the correct positions on the newly formed pyridine ring portion of the molecule. This approach allows for the construction of the pyridine ring with specific functionalities already in place or introduced in later steps. nih.gov
Synthesis from 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) Imines
A key pathway to thienopyridine derivatives involves the use of imine precursors. Specifically, a series of novel 2-chloro-5-methylpyridine-3-carbaldehyde imines can be conveniently prepared through the reaction of 2-chloro-5-methylpyridine-3-carbaldehyde with various primary amines. researchgate.net This reaction is typically straightforward, often carried out by heating the aldehyde and the amine, sometimes in a solvent, to yield the corresponding imines (Schiff bases) in excellent yields. These imines serve as versatile synthons for further cyclization reactions to construct the fused thiophene ring of the thienopyridine system. researchgate.net
The formation of these imines is efficient, with yields often exceeding 90%. The reaction conditions can be tailored based on the reactivity of the amine used. researchgate.net
| Amine Reactant (R-NH₂) | Reaction Temp (°C) | Time (hr) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| n-Butylamine | 60-65 | 1 | N-(n-butyl)-1-(2-chloro-5-methylpyridin-3-yl)methanimine | 98 | researchgate.net |
| Aniline | 60-65 | 1 | N-phenyl-1-(2-chloro-5-methylpyridin-3-yl)methanimine | 98 | researchgate.net |
| 4-Chloroaniline | 70-75 | 2 | N-(4-chlorophenyl)-1-(2-chloro-5-methylpyridin-3-yl)methanimine | 95 | researchgate.net |
| 4-Methoxyaniline | 60-65 | 1 | N-(4-methoxyphenyl)-1-(2-chloro-5-methylpyridin-3-yl)methanimine | 96 | researchgate.net |
| 2,4-Dichloroaniline | 85-90 | 3 | N-(2,4-dichlorophenyl)-1-(2-chloro-5-methylpyridin-3-yl)methanimine | 90 | researchgate.net |
Application of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors
2-Chloro-N-arylacetamides and 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) have emerged as highly effective precursors for synthesizing a range of thieno[2,3-b]pyridine analogues. nih.govnih.govresearchgate.net This methodology involves the reaction of these chloroacetyl derivatives with substituted 2-mercaptonicotinonitriles. nih.govnih.gov The synthesis typically proceeds via an initial S-alkylation followed by an intramolecular cyclization to form the thiophene ring.
For instance, the reaction of 2-chloro-N-arylacetamides with 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile in ethanol (B145695) with sodium ethoxide as a base leads to the formation of 3-amino-N,6-diphenylthieno[2,3-b]pyridine-2-carboxamide derivatives. nih.govacs.org The reaction first forms a 2-((3-cyano-6-phenylpyridin-2-yl)thio)-N-phenylacetamide intermediate, which then undergoes cyclization upon heating with the base. nih.govacs.org
Similarly, the piperazine-based precursor, 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone), allows for the synthesis of bis(thieno[2,3-b]pyridines). These molecules feature two thienopyridine units linked by a central piperazine (B1678402) core, which is a structure of interest in drug discovery. nih.gov
| Precursor | Reactant | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloro-N-arylacetamide | 2-Thioxo-1,2-dihydropyridine-3-carbonitriles | Sodium ethoxide, Ethanol | Mono-thieno[2,3-b]pyridine-2-carboxamides | nih.gov |
| 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) | Potassium salts of hydroxyacetophenones | DMF | Bis-phenoxyethanone intermediates for bis-thienopyridines | nih.govacs.org |
Catalytic Systems and Reaction Conditions in Thienopyridine Synthesis
The efficiency and outcome of thienopyridine synthesis are highly dependent on the choice of catalysts and reaction parameters such as solvent and temperature.
Role of Base Catalysis (e.g., K2CO3, AcONa, Et3N, MeONa, KOH, NaOH)
Base catalysis is fundamental to many synthetic routes for thienopyridines, particularly in reactions involving cyclization to form the thiophene ring. researchgate.net The choice of base can influence reaction rates and yields. Common bases and their solvent systems include potassium carbonate (K2CO3) in ethanol or DMF, and sodium ethoxide (EtONa) in ethanol. researchgate.netnih.gov
Other bases such as sodium acetate (AcONa) in anhydrous ethanol, triethylamine (B128534) (Et3N) in dioxane, sodium methoxide (B1231860) (MeONa), potassium hydroxide (B78521) (KOH), and sodium hydroxide (NaOH) are also employed. researchgate.net These bases facilitate key steps such as deprotonation of thiols or active methylene groups, which then act as nucleophiles to initiate the cyclization process, a common example being the Thorpe-Ziegler reaction. researchgate.netresearchgate.net
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed reactions)
Transition metal catalysis, particularly with palladium, has become a powerful tool for constructing and functionalizing the thienopyridine core. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for forming carbon-carbon bonds. nih.gov For example, a palladium(II) acetate and SPhos ligand system can be used to couple bromo-substituted thiophenes or pyridines with boronic acids under mild conditions, achieving good to excellent yields. nih.gov
Another important application is the palladium-catalyzed amination (Buchwald-Hartwig reaction), which is used to form carbon-nitrogen bonds. This reaction can be employed to couple chloro-thienopyridines with various amines, using catalysts like palladium acetate, to introduce diverse functional groups onto the heterocyclic scaffold. researchgate.net
| Reaction Type | Catalyst System (Example) | Purpose | Reference |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium(II) acetate / SPhos | C-C bond formation (e.g., adding alkyl/aryl groups) | nih.gov |
| Buchwald-Hartwig Amination | Palladium(II) acetate / Ligand | C-N bond formation (e.g., coupling with amines) | researchgate.net |
Solvent Effects and Temperature Optimization in Synthetic Routes
The choice of solvent and the control of reaction temperature are critical for optimizing the synthesis of thienopyridines. Solvents not only dissolve reactants but can also influence reaction pathways and the stability of intermediates. Common solvents include ethanol, dioxane, and dimethylformamide (DMF). abertay.ac.uk
Temperature is a key parameter for controlling reaction rates and selectivity. Many cyclization reactions to form the thienopyridine ring system require elevated temperatures, often achieved by refluxing the solvent, to overcome the activation energy barrier. abertay.ac.ukabertay.ac.uk For example, some reactions fail to produce the bicyclic product at lower temperatures but proceed smoothly upon heating. abertay.ac.ukabertay.ac.uk Conversely, initial steps in a multi-step synthesis may require low temperatures (e.g., 0-5 °C) to control exothermic reactions or prevent side product formation. nih.gov In some cases, a range of temperatures and solvents may yield similar results, but careful optimization is generally required to maximize the yield and purity of the final product. abertay.ac.uk
Green Chemistry Principles and Sustainable Approaches in Thienopyridine Synthesis
The synthesis of heterocyclic compounds, including thienopyridines, is increasingly being guided by the principles of green chemistry to minimize environmental impact. This involves developing synthetic routes that are more efficient, use less hazardous materials, and reduce waste. chemijournal.comresearchgate.net
Key green chemistry strategies applicable to thienopyridine synthesis include:
Use of Greener Solvents : Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents.
Catalysis : Employing catalytic methods (as discussed in section 2.3) reduces the need for stoichiometric reagents, leading to higher atom economy and less waste.
Energy Efficiency : Utilizing methods like microwave-assisted synthesis can significantly shorten reaction times and reduce energy consumption compared to conventional heating. rasayanjournal.co.in
Multicomponent Reactions (MCRs) : Designing one-pot syntheses where multiple reactants are combined to form the final product without isolating intermediates. This simplifies procedures, saves time, and reduces solvent waste. researchgate.net
Transition-Metal-Free Reactions : Developing synthetic protocols that avoid potentially toxic and expensive heavy metals is another key area of green chemistry research. acs.org
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible. chemijournal.com
Total Synthesis and Semisynthesis of Complex this compound Architectures
Sequential Synthesis: Sequential reactions involve the step-by-step construction of a molecule where intermediates are carried forward without isolation. A prime example is the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives, which employs a sequential aromatic nucleophilic substitution (SNAr) reaction followed by a Suzuki cross-coupling reaction. nih.gov In this process, various secondary amines are first introduced onto the core structure via SNAr, and this is immediately followed by the palladium-catalyzed Suzuki reaction with a range of aryl and heteroaryl boronic acids to build further complexity. nih.gov This sequential approach allows for the controlled and systematic introduction of different substituents, leading to a diverse library of compounds from a common intermediate. nih.gov
One-Pot Synthesis: One-pot syntheses, where multiple reaction steps occur in the same flask, are highly efficient for building complex molecules. An efficient one-pot method for synthesizing 7-chloro-2-arylthieno[3,2-b]pyridin-3-ols has been reported, starting from a directed ortho-metalation strategy. thieme-connect.com Multicomponent reactions (MCRs) are a powerful subset of one-pot strategies. The Gewald aminothiophene synthesis, a classic MCR, is often used to prepare key 2-aminothiophene intermediates in a single step. tandfonline.com These intermediates can then be used to construct thienopyrimidine and, by extension, thienopyridine rings. tandfonline.commdpi.com For example, the synthesis of novel pyridine derivatives has been achieved via a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate, showcasing the power of MCRs to rapidly generate molecular complexity. nih.gov
Late-stage derivatization is a crucial strategy in medicinal chemistry for rapidly generating a library of analogues from a common, advanced intermediate. This allows for the exploration of structure-activity relationships (SAR) without re-synthesizing the core scaffold. For the thieno[3,2-b]pyridine system, transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for late-stage C-C bond formation on the thieno[3,2-b]pyridine core. nih.gov In one extensive study, a precursor, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, was coupled with a wide variety of (hetero)aryl boronic acids, pinacol (B44631) esters, and potassium trifluoroborate salts. nih.gov This palladium-catalyzed reaction furnished a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates in yields ranging from good to excellent (52-84%). nih.gov This approach demonstrates the robustness and versatility of the Suzuki-Miyaura coupling for introducing diverse aromatic and heteroaromatic moieties at a specific position on the thienopyridine ring, facilitating the generation of structural diversity for biological screening. nih.govnih.gov
Table 3: Late-Stage Derivatization of a Thieno[3,2-b]pyridine Core via Suzuki-Miyaura Coupling nih.govmdpi.com
| Derivative | Aryl/Heteroaryl Group Introduced | Boron Reagent | Yield (%) |
|---|---|---|---|
| 2a | Phenyl | Phenylboronic acid pinacol ester | 74 |
| 2b | p-Tolyl | Potassium p-tolyltrifluoroborate | 84 |
| 2c | 4-Methoxyphenyl | Potassium 4-methoxyphenyltrifluoroborate | 70 |
| 2e | 4-Chlorophenyl | Potassium (4-chlorophenyl)trifluoroborate | 82 |
| 2g | Pyridin-4-yl | 4-Pyridine boronic acid | 66 |
| 2h | Furan-3-yl | Potassium 3-furanylboronic acid | 52 |
Beyond C-C couplings, other late-stage functionalizations on the thienopyridine scaffold include C-N (Buchwald-Hartwig) and C-O (Ullmann) couplings on the pyridine ring, as well as C-N and C-C (Sonogashira) couplings on the thiophene ring, further expanding the toolkit for creating structural diversity. nih.gov
Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Methylthieno 3,2 B Pyridine
Reactivity Profiles of the Thieno[3,2-b]pyridine (B153574) Core
The thieno[3,2-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, and its reactivity is a subject of significant interest. The fusion of the thiophene (B33073) and pyridine (B92270) rings creates a unique electronic landscape that influences its susceptibility to various chemical reactions.
The 2-position of the pyridine ring is electron-deficient, a characteristic that is enhanced by the electronegativity of the nitrogen atom. This electronic feature makes the carbon atom at this position highly susceptible to attack by nucleophiles. The chlorine atom serves as an effective leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. quimicaorganica.org This pathway is a cornerstone for the derivatization of 2-Chloro-5-methylthieno[3,2-b]pyridine, allowing for the introduction of a wide array of functional groups.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C-2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyridine ring is temporarily disrupted but is restored upon the expulsion of the chloride ion. quimicaorganica.orgnih.gov
Common nucleophiles used in these transformations include:
Amines: Primary and secondary amines react readily to form 2-amino-thieno[3,2-b]pyridine derivatives. These reactions are fundamental in the synthesis of biologically active compounds.
Alcohols and Thiols: Alkoxides and thiolates can displace the chlorine to yield the corresponding ethers and thioethers, respectively.
Carbon Nucleophiles: In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) and Stille (using organostannanes) couplings, have become powerful tools for forming new carbon-carbon bonds at the 2-position. mdpi.comnih.gov These methods allow for the introduction of aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity achievable from this scaffold.
| Nucleophile (Nu-H) | Reagent/Conditions | Product Type |
|---|---|---|
| R-NH2 (Amine) | Heat, Base (e.g., K2CO3) | 2-(Alkyl/Arylamino)-5-methylthieno[3,2-b]pyridine |
| R-OH (Alcohol) | NaH, heat | 2-(Alkoxy)-5-methylthieno[3,2-b]pyridine |
| R-SH (Thiol) | NaH or other base | 2-(Alkyl/Arylthio)-5-methylthieno[3,2-b]pyridine |
| Ar-B(OH)2 (Boronic Acid) | Pd Catalyst (e.g., Pd(PPh3)4), Base | 2-(Aryl)-5-methylthieno[3,2-b]pyridine (Suzuki Coupling) |
The reactivity of the thieno[3,2-b]pyridine core towards electrophiles is dichotomous. The pyridine ring is inherently electron-deficient and is generally deactivated towards electrophilic aromatic substitution, similar to nitrobenzene. Reactions like nitration or halogenation on the pyridine portion require harsh conditions and typically proceed with low selectivity. nsf.govchemrxiv.org
Conversely, the thiophene ring is electron-rich and is the preferred site for electrophilic attack. Studies on the direct substitution of the parent thieno[2,3-b]pyridine (B153569) system have shown that electrophiles preferentially attack the thiophene ring. acs.org For the this compound isomer, the most likely position for electrophilic substitution is the C-3 position on the thiophene ring, which is ortho to the sulfur atom and activated by it.
Typical electrophilic substitution reactions include:
Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride would be expected to yield the 3-halo derivative.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 3-position.
Friedel-Crafts Acylation: Under Lewis acid catalysis, acyl chlorides or anhydrides can introduce an acyl group onto the thiophene ring, again favoring the 3-position.
The methyl group at the 5-position, being attached to an aromatic ring, is amenable to side-chain functionalization, primarily through free-radical pathways. wikipedia.org This provides a synthetic handle that is orthogonal to the reactivity of the heterocyclic core.
A key transformation is free-radical halogenation . Under UV light or in the presence of a radical initiator (like AIBN or benzoyl peroxide), reagents such as N-bromosuccinimide (NBS) or chlorine gas can be used to replace one or more of the methyl protons with a halogen atom. google.comyoutube.com This reaction proceeds via a radical chain mechanism. wikipedia.org The resulting halomethyl group is a versatile intermediate. For instance, 2-chloro-5-(chloromethyl)pyridine (B46043) can be readily synthesized and subsequently converted into other derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| Cl2 | UV light or radical initiator | 2-Chloro-5-(chloromethyl)thieno[3,2-b]pyridine |
| Cl2 (excess) | UV light or radical initiator | 2-Chloro-5-(trichloromethyl)thieno[3,2-b]pyridine |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) | 2-Chloro-5-(bromomethyl)thieno[3,2-b]pyridine |
| KMnO4 or other strong oxidant | Heat | 2-Chlorothieno[3,2-b]pyridine-5-carboxylic acid |
Furthermore, the methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate. These transformations introduce new functionalities that can participate in a host of subsequent reactions.
Functional Group Interconversions and Derivatization
Beyond the primary reactivity of the core, this compound and its derivatives can undergo various functional group interconversions to generate more complex molecular architectures.
The chlorine atom at the 2-position can be exchanged for other halogens. While less common than nucleophilic substitution with C, N, or O nucleophiles, these reactions can be synthetically useful. For example, a Finkelstein reaction, employing a salt like sodium iodide in acetone, could potentially convert the 2-chloro derivative into its 2-iodo counterpart. The increased reactivity of the iodo-derivative in certain cross-coupling reactions can make this a valuable transformation. Similarly, fluorine can be introduced using sources like cesium fluoride (B91410) (CsF) or potassium fluoride (KF) under specific conditions, often requiring high temperatures or phase-transfer catalysts.
The aromatic thieno[3,2-b]pyridine ring system is generally not reactive as a diene or dienophile in standard cycloaddition reactions like the Diels-Alder reaction. acsgcipr.org Such reactions are more commonly employed in the synthesis of the heterocyclic core rather than its subsequent modification. acs.orgacs.org
Oxidative Transformations and Dimerization Processes of Thienopyridines
The thienopyridine scaffold can undergo various oxidative transformations, targeting the sulfur atom, the pyridine nitrogen, or the ring carbons, depending on the specific substrate and oxidizing agent used. Selective oxidation is a key method for the functionalization of the bicyclic core. acs.org
Common oxidative reactions include the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones) at the thiophene sulfur atom, as well as N-oxides at the pyridine nitrogen. acs.org However, more complex transformations, such as oxidative dimerization, have been observed under specific conditions. In a notable example, the noncatalyzed, regio- and stereoselective oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides using aqueous sodium hypochlorite (B82951) (bleach) was investigated. acs.orgnih.gov This reaction did not lead to simple oxidation at the sulfur or nitrogen atoms. Instead, it resulted in an unusual oxidative dimerization, yielding complex polyheterocyclic structures. nih.gov
The process involves the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, creating a pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-dione system. acs.org The reaction proceeds stereoselectively, producing only one of eight possible enantiomeric pairs. nih.gov Two potential mechanistic pathways have been proposed, both initiated by the reaction of an electrophilic chlorine species (Cl⁺ or HOCl) with the thienopyridine core. acs.org The specific pathway and product formation are dependent on the reaction solvent. nih.gov
The table below summarizes the conditions and outcomes of this oxidative dimerization process.
| Method | Reagents & Conditions | Yield | Reference |
| Method A | 10-fold excess of aq. NaOCl in aqueous dioxane | 37–55% | acs.org |
| Method B | Phase Transfer Catalyst (PTC) in a CH₂Cl₂–water system | 43–64% | acs.org |
These findings highlight that the oxidation of substituted thienopyridines can lead to significant molecular complexity beyond simple functional group conversion.
Synthesis of Annulated and Condensed Heterocyclic Systems from this compound Precursors
The this compound scaffold is a valuable precursor for synthesizing annulated and condensed heterocyclic systems. The chloro group at the 2-position serves as a versatile handle for substitution and cyclization reactions, enabling the construction of polycyclic structures with potential applications in materials science and medicinal chemistry.
Formation of Polycyclic Thienopyridine Derivatives
The synthesis of polycyclic systems from thienopyridine precursors can be achieved through various strategies that build additional rings onto the core structure. The reactive nature of the chloro-substituent is often exploited in these methodologies. For instance, the chlorine atom can be displaced in Thorpe or Thorpe-Dieckmann cyclization reactions to form new fused rings. igi-global.com
One advanced approach involves palladium-catalyzed carbonylative double cyclization. researchgate.net This method can be adapted to synthesize complex polycyclic heterocycles, such as 1H-furo[3,4-b]thieno[3,2-d]pyran-1,5(3H)-diones, starting from appropriately substituted thiophene precursors, which form the core of the thienopyridine system. researchgate.net The process constructs two rings and three new bonds in a single synthetic step. researchgate.net
Another strategy involves building upon a pyrimidine (B1678525) ring that could be attached to the thienopyridine core via substitution of the chloro group. For example, a synthetic approach to polycyclic heterofused 7-deazapurines involves the Negishi cross-coupling of a zincated pyrimidine with a suitable halide, followed by azidation and thermal cyclization to form the fused system. nih.gov This demonstrates how a 2-chlorothienopyridine could be coupled with a pyrimidine derivative, which is then elaborated to create a more complex, fused architecture. nih.gov
Regioselective Annulation Strategies and Related Heterocycles
Regioselectivity is crucial when constructing annulated systems on an existing heterocyclic core like this compound, as multiple reaction sites are often available. Annulation strategies aim to control the position where the new ring is fused to the thienopyridine skeleton.
While specific regioselective annulation studies on this compound are not extensively detailed in the literature, general principles from pyridine and thiophene chemistry can be applied. The inherent electronic properties of the thieno[3,2-b]pyridine system, with its electron-rich thiophene part and electron-deficient pyridine part, guide the regioselectivity of electrophilic and nucleophilic attacks that are often the basis of annulation reactions.
Methods for transforming pyridine into thieno[3,2-c]pyridine, for instance, often rely on the substitution at the 4-position of the pyridine ring with a sulfur-containing fragment, followed by cyclization. igi-global.com This highlights a regioselective approach where the reaction is directed to a specific position on the pyridine ring to build the fused thiophene ring. igi-global.com Such strategies, when applied to a pre-existing thienopyridine, would involve functionalizing one of the rings to direct the annulation of a third ring in a controlled manner.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions, controlling selectivity, and designing new synthetic pathways. A combination of spectroscopic and computational methods is employed to elucidate these complex transformation pathways.
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods
Spectroscopic techniques are fundamental tools for identifying intermediates and products, thereby providing insights into reaction mechanisms. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) are invaluable for determining the structure of complex molecules formed during transformations, as demonstrated in the study of oxidative halogenation products of thienopyridines. researchgate.net Ultraviolet-Visible (UV-Vis) spectroscopy can be used to monitor electronic transitions within the molecule, which is useful for studying charge-transfer complexes that may form during a reaction. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful method for investigating reaction mechanisms at a molecular level. nih.govrsc.org DFT calculations can be used to:
Map potential energy surfaces for reaction pathways.
Locate and characterize transition states and intermediates. nih.gov
Calculate activation energies to predict reaction feasibility and selectivity. rsc.org
Understand the role of solvents and catalysts.
For example, a detailed DFT study of the Julia-Kocienski olefination reaction confirmed a complex multistep mechanism and clarified that a key Smiles rearrangement step proceeds via a concerted, asynchronous mechanism rather than through a spirocyclic intermediate. nih.gov Similarly, computational studies on enzyme mechanisms provide a framework for how these methods can be applied to understand the reactivity of heterocyclic compounds like thienopyridines. rsc.org Such computational approaches could be applied to the reactions of this compound to predict regioselectivity in annulation reactions or to elucidate the complex pathways of oxidative dimerization.
Kinetic Studies of Reactivity and Selectivity
Kinetic studies provide quantitative data on reaction rates, which is crucial for understanding reaction mechanisms and optimizing process efficiency. By measuring how reaction rates change with reactant concentrations, temperature, and catalysts, a rate law can be determined, offering deep insight into the molecularity of the rate-determining step.
While detailed kinetic studies on the synthetic transformations of this compound are not widely published, the principles of chemical kinetics are central to controlling its reactivity. For example, in substitution or cross-coupling reactions involving the 2-chloro position, kinetic analysis would help in determining the optimal catalyst loading, temperature, and reaction time to maximize yield and minimize side-product formation.
In a related context, enzyme kinetic studies have been performed on the metabolic activation of thienopyridine-based drugs. researchgate.net These studies investigate the rates at which cytochrome P450 enzymes metabolize the thienopyridine prodrugs into their active forms. researchgate.netnih.gov Although focused on biological systems, this research underscores the importance of kinetics in understanding the reactivity of the thienopyridine core and how structural modifications affect transformation rates. Similar laboratory-based kinetic experiments are essential for fully characterizing the synthetic reactivity and selectivity of this compound.
Structure Activity Relationship Sar and Structural Modification Studies for 2 Chloro 5 Methylthieno 3,2 B Pyridine Derivatives
General Principles of SAR in Thienopyridine Derivatives
Thienopyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.net The thienopyridine scaffold acts as a bio-isostere of purines and pyrimidines, making it a key pharmacophore in many medicinal compounds. researchgate.net
The thienopyridine nucleus itself is a critical pharmacophoric feature. Its bicyclic, heteroaromatic nature provides a rigid framework that can be appropriately substituted to interact with various biological targets. For instance, in the context of antiplatelet agents like clopidogrel (B1663587) and ticlopidine, the thienopyridine core is essential for their activity as antagonists of the P2Y12 receptor. nih.govangelfire.com These compounds are prodrugs that are metabolized to an active form, which then irreversibly binds to the receptor. angelfire.commdpi.com
Key pharmacophoric elements often include:
The Thienopyridine Core: Provides the fundamental shape and electronic properties for receptor binding.
Substituents on the Pyridine (B92270) Ring: Can influence solubility, metabolic stability, and receptor interactions.
Substituents on the Thiophene (B33073) Ring: Modifications here can modulate the electronic density of the ring system and provide additional interaction points.
The nature and position of substituents on the thienopyridine scaffold play a pivotal role in determining the biological activity, potency, and selectivity of the derivatives.
Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) and electron-donating groups (e.g., alkyl, alkoxy) can significantly alter the electron distribution within the thienopyridine ring system. This, in turn, affects the molecule's ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological targets.
Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding pocket. Bulky groups may enhance selectivity by preventing binding to off-target sites, or they could hinder binding to the desired target.
Lipophilicity: The lipophilicity of substituents, often quantified by the partition coefficient (logP), affects the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate. A balance is necessary to ensure adequate solubility in both aqueous and lipid environments.
The following table summarizes the effects of various substituents on the biological activity of thienopyridine derivatives based on findings from several studies.
| Substituent/Modification | Position | Effect on Biological Activity | Reference Compound(s) |
| Carboxymethyl group | Pyridine ring | Increased potency as an antiplatelet agent. | Clopidogrel |
| Phenyl ring | Thiophene ring | Can be modified to enhance anticancer activity. | Thieno[2,3-b]pyridines |
| Amino group | Pyridine ring | Often essential for activity in certain anticancer derivatives. | 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines |
| Halogens | Various | Can modulate electronic properties and metabolic stability. | Various |
| Alkyl groups | Various | Can influence lipophilicity and receptor interactions. | Various |
Specific SAR Considerations for the 2-Chloro-5-methylthieno[3,2-b]pyridine Moiety
The specific arrangement of substituents in this compound imparts distinct properties that are crucial for its potential biological profile.
The presence of a chlorine atom at the 2-position of the thieno[3,2-b]pyridine (B153574) core has significant electronic and steric implications.
Electronic Effects: Chlorine is an electron-withdrawing group due to its high electronegativity. This can decrease the electron density of the pyridine ring, potentially influencing its pKa and its ability to act as a hydrogen bond acceptor. abertay.ac.uk The introduction of a chloro substituent can also lead to an increase in the singlet oxygen quantum yield, a property that can be exploited in photodynamic therapy. nih.gov
Metabolic Stability: Halogenation, particularly chlorination, can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound.
The following table highlights the properties of the chloro substituent.
| Property | Impact |
| Electronegativity | Electron-withdrawing, reduces basicity of the pyridine nitrogen. |
| Size (Van der Waals radius) | ~1.75 Å, can introduce steric hindrance. |
| Lipophilicity | Increases lipophilicity, potentially affecting solubility and cell permeability. |
| Metabolic Stability | Can block sites of oxidative metabolism, increasing in vivo half-life. |
The methyl group at the 5-position of the thieno[3,2-b]pyridine core also plays a crucial role in defining the molecule's biological activity.
Electronic Effects: As an alkyl group, the methyl group is weakly electron-donating, which can slightly increase the electron density of the pyridine ring.
Steric Influence: While small, the methyl group can provide a steric "anchor" that helps to orient the molecule correctly within a binding site.
The table below summarizes the key features of the 5-methyl group.
| Feature | Significance |
| Lipophilicity | Enhances binding to hydrophobic pockets in target proteins. |
| Size | Small and non-bulky, allowing for a good fit in many binding sites. |
| Electronic Effect | Weakly electron-donating, can subtly influence the electronic character of the ring. |
The thieno[3,2-b]pyridine scaffold is a versatile template that can be optimized for a variety of biological targets. researchgate.netnih.gov For instance, derivatives of this core have been developed as highly selective kinase inhibitors. researchgate.netnih.gov The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for different binding modes while maintaining high selectivity. researchgate.netnih.gov
Optimization strategies for the thieno[3,2-b]pyridine core often involve:
Scaffold Hopping: Replacing parts of the scaffold with other isosteric groups to improve properties like solubility or selectivity.
Introduction of Diverse Substituents: Exploring a wide range of substituents at various positions to probe the SAR and identify key interactions.
Conformational Restriction: Introducing cyclic structures or other rigidifying elements to lock the molecule into a bioactive conformation.
Through systematic structural modifications, the this compound scaffold can be fine-tuned to achieve the desired potency, selectivity, and pharmacokinetic profile for a specific therapeutic application.
Computational and Chemoinformatic Approaches in SAR Elucidation
Computational methods offer a powerful lens through which to view and interpret the complex interplay between a molecule's structure and its biological function. These techniques range from quantitative structure-activity relationship (QSAR) modeling to the application of sophisticated drug design principles.
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of the thieno[3,2-b]pyridine class, while specific QSAR models for this compound are not extensively detailed in publicly available literature, the principles can be extrapolated from studies on analogous heterocyclic systems like 2-chloroquinolines. nih.gov
A typical 3D-QSAR study involves the following steps:
Dataset Compilation: A series of thieno[3,2-b]pyridine derivatives with their corresponding biological activities (e.g., IC50 values) would be assembled.
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.
Descriptor Calculation: Molecular descriptors, such as steric, electrostatic, and hydrophobic fields, are calculated for each molecule.
Model Generation and Validation: Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to generate a predictive model. nih.gov The robustness of this model is then rigorously validated using both internal and external validation techniques.
The resulting QSAR models can be visualized through contour maps, which highlight regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. For instance, a contour map might indicate that bulky substituents in a particular region are favorable for activity, while electronegative groups in another area are detrimental. nih.gov This information provides actionable insights for the design of novel, more potent derivatives.
In the absence of a known 3D structure of the biological target, ligand-based drug design principles are employed. This approach leverages the information from a set of known active molecules. Key techniques include:
Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are crucial for biological activity. For thieno[3,2-b]pyridine derivatives, a pharmacophore model could be generated based on the structures of highly potent analogues.
Scaffold Hopping: This strategy involves replacing the central thieno[3,2-b]pyridine core with other isosteric rings while retaining the key pharmacophoric features. A study on mGlu5 negative allosteric modulators successfully employed this approach, replacing a picolinamide (B142947) core with a thieno[3,2-b]pyridine-5-carboxamide, leading to the discovery of potent compounds. nih.gov
When the 3D structure of the biological target is available, structure-based drug design becomes a powerful tool. This approach involves:
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of thieno[3,2-b]pyridine derivatives into the active site of their target can reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity.
De Novo Design: This involves designing novel ligands that are complementary to the shape and chemical properties of the target's binding site.
Research on various thieno[3,2-b]pyridine derivatives has demonstrated the impact of structural modifications on their biological activity. For example, in a series of thieno[3,2-b]pyridine-5-carboxamides acting as mGlu5 negative allosteric modulators, the nature and position of substituents on the amide moiety and the core ring system were found to significantly influence potency. nih.gov
Table 1: SAR of Thieno[3,2-b]pyridine-5-carboxamide Derivatives as mGlu5 NAMs nih.gov
| Compound | Core | R Group | hmGlu5 IC50 (nM) |
| 19aB | Thieno[3,2-b]pyridine | 5-fluoropyridyl amide | 61 |
| 19aC | Thieno[3,2-b]pyridine | 6-fluoropyridyl amide | 1100 |
| 19aD | Thieno[3,2-b]pyridine | 6-methylpyridyl amide | 22 |
Similarly, studies on methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have highlighted the importance of the C3 substituent for their antitumor activity. mdpi.com
Table 2: Antitumor Activity of Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates mdpi.com
| Compound | C3-Substituent | Cell Line | GI50 (µM) |
| 2a | Phenyl | MDA-MB-231 | >50 |
| 2e | 3-Thienyl | MDA-MB-231 | 13 |
| 2g | 4-Pyridyl | MDA-MB-231 | >50 |
These examples underscore the utility of computational and chemoinformatic approaches in rationalizing the SAR of this compound derivatives and in guiding the design of new analogues with improved therapeutic potential.
Computational Chemistry and Molecular Modeling of 2 Chloro 5 Methylthieno 3,2 B Pyridine and Its Interactions
Quantum Chemical Characterization of 2-Chloro-5-methylthieno[3,2-b]pyridine
Quantum chemical methods are employed to elucidate the fundamental electronic and structural properties of this compound.
The electronic structure of a molecule is foundational to its chemical behavior. For thienopyridine derivatives, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the distribution of electrons and the energies of molecular orbitals.
Molecular Orbitals (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comsemanticscholar.org A smaller gap suggests higher reactivity and polarizability. nih.gov For instance, in related chloro-nitro pyridine (B92270) compounds, the HOMO is often distributed over the pyridine ring and the chloro substituent, while the LUMO is localized on the nitro group, indicating the sites for electrophilic and nucleophilic attack, respectively. researchgate.net The specific distribution and energies of these orbitals for this compound would dictate its interaction with other molecules.
Reactivity Indices: From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify the chemical behavior of the molecule. These include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." mdpi.com
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. nih.gov
These parameters, derived from quantum chemical calculations, provide a detailed picture of the reactivity of this compound, guiding its synthetic modifications and predicting its behavior in chemical reactions.
The thieno[3,2-b]pyridine (B153574) scaffold, while being a fused ring system, can have derivatives with flexible side chains. Conformational analysis is crucial for understanding the three-dimensional shapes these molecules can adopt and their relative stabilities. By exploring the potential energy surface, computational methods can identify the most stable conformers (lowest energy states) and the energy barriers between them.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecules, such as derivatives of this compound, to a protein target.
Molecular docking simulations are instrumental in predicting how derivatives of the thieno[3,2-b]pyridine scaffold bind to their target proteins. For instance, novel 2-chloro-pyridine derivatives have been docked into the active site of telomerase to determine their probable binding model as potential antitumor agents. nih.gov Similarly, thieno[3,2-b]pyridine derivatives have been identified as highly selective kinase inhibitors, with docking studies revealing varied binding modes within the kinase active site. researchgate.netnih.gov These studies often show that the thieno[3,2-b]pyridine core can interact with the hinge region of kinases, a common feature for ATP-competitive inhibitors. researchgate.netnih.gov
The binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol), provides a prediction of the strength of the interaction between the ligand and the protein. researchgate.net This allows for the ranking of different compounds and the prioritization of those with the most favorable predicted binding for further experimental testing. nih.gov However, it is important to note that these predictions can be influenced by the flexibility of both the ligand and the protein, and more advanced techniques like molecular dynamics simulations are often used to refine the initial docking results. nih.gov
| Compound/Derivative Type | Target Protein | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| Thieno[3,2-b]pyridine Derivative | Protein Kinase Haspin | Data not specified | Anchored at the kinase back pocket, weak interaction with the hinge region. researchgate.net |
| 2-Chloro-pyridine Derivative (Compound 6e) | Telomerase (3DU6) | Data not specified | Positioned within the active site. nih.gov |
| Thieno[3,2-b]pyridinone Derivative (Compound 6c) | Enoyl-ACP reductase (InhA) | Data not specified | Direct targeting of InhA. nih.gov |
A crucial outcome of molecular docking studies is the identification of specific amino acid residues within the protein's binding site that form key interactions with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, salt bridges, and pi-pi stacking. For example, in the study of thieno[3,2-b]pyridine-based kinase inhibitors, X-ray crystallography confirmed the binding modes predicted by docking, revealing the specific residues involved in anchoring the inhibitor. researchgate.net
Understanding these key interactions provides a detailed map of the binding site's characteristics, such as its size, shape, and the distribution of hydrophobic and hydrophilic regions. This knowledge is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance its interactions with these key residues, thereby improving its potency and selectivity. nih.gov For derivatives of this compound, identifying these key interactions can guide the design of new analogues with improved therapeutic properties.
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.govrepec.org This process can be performed using the thieno[3,2-b]pyridine scaffold as a starting point.
In a typical virtual screening workflow, a large chemical library, which can contain millions of compounds, is computationally docked into the binding site of the target protein. nih.gov The compounds are then ranked based on their predicted binding affinity or other scoring functions. The top-ranked compounds, which are predicted to be the most potent binders, are then selected for experimental testing. This approach has been successfully used to identify novel kinase inhibitors based on the thieno[3,2-b]pyridine scaffold. nih.gov By using the known structural information of this compound and its derivatives, focused libraries can be designed and screened to discover new ligands with desired biological activities. nih.gov
Molecular Dynamics Simulations and Advanced Simulation Techniques
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions. These simulations are particularly valuable for studying the flexibility of ligands and proteins and the stability of their complexes.
For thieno[3,2-b]pyridine derivatives, which are recognized as attractive scaffolds for kinase inhibitors, MD simulations are crucial for assessing the stability of the ligand-protein complex. nih.gov These simulations can reveal how the ligand settles into the binding pocket, the key interactions that are formed and maintained over time, and the conformational changes that may occur in both the ligand and the protein.
A typical MD simulation protocol for a thieno[3,2-b]pyridine derivative bound to a protein kinase would involve:
System Setup: The initial coordinates of the ligand-protein complex, often obtained from molecular docking, are placed in a simulation box filled with a specific water model. Ions are added to neutralize the system and mimic physiological salt concentrations.
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to ambient conditions. This is followed by a period of equilibration to allow the system to relax to a stable state.
Production Run: The simulation is run for an extended period, typically on the nanosecond to microsecond timescale, during which the trajectory of all atoms is recorded.
Analysis of the MD trajectory can provide valuable metrics for assessing stability, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key hydrogen bonds and hydrophobic interactions.
Table 1: Illustrative Molecular Dynamics Simulation Parameters for a Generic Thieno[3,2-b]pyridine-Kinase Complex
| Parameter | Value/Description |
| Software | GROMACS, AMBER, NAMD |
| Force Field | AMBER, CHARMM, OPLS |
| Water Model | TIP3P, SPC/E |
| Box Type | Cubic, Triclinic |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns - 1 µs |
This table presents typical parameters used in MD simulations and is for illustrative purposes. Specific values would be determined by the particular system under investigation.
Free energy perturbation (FEP) is a powerful computational method for calculating the relative binding free energies of a series of ligands to a common protein target. nih.gov This technique is instrumental in lead optimization, as it can predict the effect of chemical modifications on binding affinity. While specific FEP studies on this compound are not available, the methodology is broadly applicable to the thieno[3,2-b]pyridine scaffold.
The FEP method involves the alchemical transformation of one ligand into another in both the solvated state and within the protein binding site. The difference in the free energy of these two transformations corresponds to the relative binding free energy (ΔΔG).
Table 2: Representative Data from a Hypothetical Free Energy Perturbation Calculation for Thieno[3,2-b]pyridine Analogs
| Ligand Modification | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |
| H → CH₃ | -0.8 ± 0.2 | -0.6 |
| Cl → F | +0.5 ± 0.1 | +0.3 |
| CH₃ → CF₃ | -1.2 ± 0.3 | -1.0 |
This table illustrates the type of data generated from FEP calculations, comparing predicted changes in binding free energy with experimental values. The values are hypothetical and serve as an example.
Theoretical Insights into Reaction Mechanisms and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, transition states, and the factors that govern selectivity in chemical reactions.
For the synthesis of thieno[3,2-b]pyridines, DFT calculations can be employed to elucidate the reaction pathways of key steps, such as cyclization and substitution reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into how the reaction conditions and the nature of the substituents influence the reaction outcome.
For instance, in a Suzuki-Miyaura cross-coupling reaction to introduce a substituent at a specific position on the thieno[3,2-b]pyridine core, DFT could be used to model the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com Such studies can help in optimizing reaction conditions and in understanding the regioselectivity of the reaction.
Table 3: Example of Calculated Activation Energies for a Postulated Reaction Step in the Functionalization of a Thieno[3,2-b]pyridine Scaffold
| Reaction Step | Reactant Complex | Transition State | Product Complex | Activation Energy (kcal/mol) |
| C-C Bond Formation | Reactant_A + Reactant_B | TS_C-C | Product_C | 15.2 |
| C-N Bond Formation | Reactant_A + Reactant_D | TS_C-N | Product_E | 20.5 |
This table provides an example of how DFT calculations can be used to compare the activation energies of competing reaction pathways, thereby predicting the likely course of the reaction. The values are for illustrative purposes only.
Advanced Research Applications and Broad Potential of Thieno 3,2 B Pyridine Analogues in Chemical Sciences Excluding Therapeutic and Clinical Data
Role of Thienopyridine Derivatives in Materials Science Research
The unique electronic and structural characteristics of thieno[3,2-b]pyridine (B153574) derivatives make them attractive candidates for the development of advanced materials. Their fused aromatic system provides a rigid and planar backbone, which is conducive to creating materials with interesting photophysical and electrochemical properties.
Thieno[3,2-b]pyridine derivatives are being explored for their potential in electronic and optoelectronic applications, owing to their intriguing photophysical and electrochemical behaviors. Research has demonstrated that the electronic properties of these compounds can be finely tuned through strategic chemical modifications.
Donor-π-acceptor (D–π–A) organic dyes based on a thieno[3,2-b]thiophene (B52689) π-linker have been synthesized and characterized. polyu.edu.hkbohrium.com These dyes, which incorporate a cyanoacrylic acid group as an electron-withdrawing and anchoring unit, have been investigated for their performance as photosensitizers in dye-sensitized solar cells (DSSCs) and in photocatalytic hydrogen production. polyu.edu.hkbohrium.com The strategic design of these molecules, which often feature a carbazole (B46965) donor, facilitates an efficient intramolecular charge transfer (ICT), a critical process for their function in these applications. polyu.edu.hk The electron density of the highest occupied molecular orbital (HOMO) is typically distributed along the donor and the π-linker, while the lowest unoccupied molecular orbital (LUMO) is localized on the acceptor group. polyu.edu.hk This separation of charge is fundamental to their photosensitizing capabilities.
The photophysical and electrochemical properties of these dyes are summarized in the table below.
| Compound Type | Key Structural Features | Photophysical Properties | Electrochemical Properties |
| Thieno[3,2-b]thiophene-based D-π-A dyes | Carbazole donor, thieno[3,2-b]thiophene π-linker, cyanoacrylic acid acceptor | Strong intramolecular charge transfer (ICT), intense absorption in the visible light region | Tunable HOMO and LUMO energy levels, with the HOMO primarily on the donor and the LUMO on the acceptor. polyu.edu.hk |
| Thieno[3,2-b]thiophene-bridged BODIPY dimers | BODIPY units connected by a 2,5-diethynylthieno[3,2-b]thiophene linker | High molar extinction coefficient, large Stokes shift, and high two-photon absorption cross-section. rsc.org | The redox properties can be modulated by introducing electron-donating or electron-withdrawing groups at the meso-position. rsc.org |
Furthermore, thieno[3,2-b]thiophene-based bridged BODIPY (boron-dipyrromethene) dimers have been synthesized and their photophysical and electrochemical properties investigated. rsc.org These compounds exhibit high molar extinction coefficients, large Stokes shifts, and significant two-photon absorption cross-sections, making them promising for applications in bioimaging and photodynamic therapy. rsc.org The electrochemical properties of these dimers can be modulated by varying the substituents at the meso-position of the BODIPY core. rsc.org
The versatility of the thieno[3,2-b]pyridine scaffold allows for the development of a wide range of materials with tailored optical and electronic properties, paving the way for their use in various advanced technologies.
The nitrogen atom in the pyridine (B92270) ring of thieno[3,2-b]pyridine derivatives makes them excellent ligands for the coordination of metal ions. This property has been exploited in the construction of novel coordination complexes and metal-organic frameworks (MOFs) with diverse applications.
Pyridine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. rsc.org The introduction of the fused thiophene (B33073) ring in thieno[3,2-b]pyridines can influence the electronic properties and steric hindrance of the ligand, thereby affecting the geometry and stability of the resulting metal complexes. For instance, ortho-substituted pyridine ligands have been used to synthesize tetrahedral complexes with cobalt(II) and zinc(II) thiocyanates. rsc.org The nature of the substituent on the pyridine ring can impact the crystal packing and even lead to the formation of different polymorphs. rsc.org
Expanded ligands based on asymmetrical bis(terpyridine) domains, where one of the domains can be a thienopyridine derivative, have been developed. mdpi.com These ligands can coordinate to metal centers like iron(II) to form larger, tetratopic ligands capable of further coordination, leading to the self-assembly of complex supramolecular structures. mdpi.com The preferential binding of certain metal ions to specific domains within these tritopic ligands allows for a hierarchical approach to constructing intricate coordination networks. mdpi.com
The ability of thienopyridine derivatives to act as versatile ligands opens up possibilities for the design of new catalysts, magnetic materials, and porous solids with applications in gas storage and separation.
Function as Chemical Probes and Biological Tools
Beyond their potential in materials science, thieno[3,2-b]pyridine derivatives are increasingly being recognized for their utility as chemical probes for studying biological systems. Their rigid structure provides a stable scaffold for the development of selective inhibitors and modulators of protein function.
Chemical probes are small molecules that are used to study the function of proteins in cells and in vivo. chemicalprobes.org An essential characteristic of a good chemical probe is its ability to engage with its intended target with high potency and selectivity. chemicalprobes.org The thieno[3,2-b]pyridine scaffold has emerged as a promising template for the development of such probes.
Recent research has identified thieno[3,2-b]pyridine-based compounds as highly selective inhibitors of certain protein kinases. nih.govresearchgate.net Protein kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is often associated with diseases like cancer. The weak interaction of the thieno[3,2-b]pyridine core with the hinge region of the kinase allows for different binding modes, which can be exploited to achieve high selectivity for a particular kinase. nih.govresearchgate.net
One notable example is the development of a highly selective inhibitor of the kinase Haspin, based on the thieno[3,2-b]pyridine scaffold. nih.govresearchgate.net This compound meets the criteria for a quality chemical probe and is suitable for in vivo applications. nih.govresearchgate.net Such probes are invaluable tools for target validation, helping researchers to understand the biological consequences of inhibiting a specific protein. nih.govresearchgate.net
The development of thienopyridine-based probes for target engagement studies is a rapidly advancing area of research, with the potential to provide critical insights into complex biological processes and to aid in the discovery of new therapeutic targets.
Precursors in Agrochemical Research and Development
The thieno[3,2-b]pyridine core is also a valuable building block in the synthesis of novel agrochemicals, particularly insecticides. The unique chemical properties of this scaffold can be leveraged to design compounds with potent activity against a range of agricultural pests.
The search for new and effective insecticides is driven by the need to manage pest populations while minimizing the impact on the environment and non-target organisms. Thienopyridine derivatives have shown considerable promise in this regard.
Several studies have reported the synthesis and insecticidal activity of various thieno[2,3-b]pyridine (B153569) and pyrazolo[3,4-b]pyridine derivatives. nih.govresearchgate.net These compounds have been evaluated for their efficacy against pests such as the cotton aphid (Aphis gossypii). nih.gov Certain derivatives have demonstrated promising results, with some compounds showing significant insecticidal bioefficacy at low concentrations. researchgate.net
The mechanism of action of these compounds can vary, but they often target specific biological pathways in insects. For instance, some thienylpyridyl- and thioether-containing acetamides have been designed and synthesized as potential insecticides targeting the ryanodine (B192298) receptor, a critical component of muscle function in insects. nih.gov Structure-activity relationship studies have shown that the combination of a thienylpyridine heterocycle, a thioether or sulfone group, and an acetamide (B32628) motif can lead to high insecticidal activity, particularly against the diamondback moth (Plutella xylostella). nih.gov
The table below summarizes some of the key findings from research into thienopyridine-based insecticides.
| Compound Class | Target Pest(s) | Key Findings |
| Thieno[2,3-b]pyridines and Pyrazolo[3,4-b]pyridines | Aphis gossypii (Cotton aphid) | Some synthesized compounds showed promising insecticidal activity against both nymphs and adults. nih.gov |
| Thienylpyridyl- and Thioether/Sulfone-containing Acetamides | Plutella xylostella (Diamondback moth), Mythimna separata | Certain compounds exhibited high insecticidal effects, with some showing activity comparable to or exceeding that of commercial insecticides. nih.gov |
| Thienopyridine derivatives (general) | Tetranychus urticae (Two-spotted spider mite), Myzus persicae (Green peach aphid) | Patent literature describes the use of thienopyridine derivatives in insecticidal and acaricidal compositions. google.com |
The ongoing research in this area highlights the potential of the thieno[3,2-b]pyridine scaffold as a versatile platform for the discovery and development of new pest control agents, contributing to more sustainable agricultural practices.
Target-Specific Inhibition Mechanisms of Thienopyridine Derivatives (General Research on Molecular Targets)
Thienopyridine derivatives have been investigated for their ability to interact with a variety of molecular targets, including enzymes, kinases, and receptors. The specific mechanism of interaction is highly dependent on the nature of the substitutions on the thienopyridine core and the topology of the target's binding site.
Thienopyridine analogues have demonstrated inhibitory activity against several kinases and enzymes through various mechanisms, primarily by competing with endogenous ligands or by inducing conformational changes that render the protein inactive.
Pim-1 Kinase: Pim-1 kinase inhibitors are often ATP-competitive, binding to the ATP-binding pocket of the enzyme. researchgate.net The hinge region of the Pim-1 kinase active site is a critical area for inhibitor binding. researchgate.net Thienopyridine derivatives designed as Pim-1 inhibitors can form hydrogen bonds with key residues in this hinge region, such as Glu121, mimicking the interaction of the adenine (B156593) portion of ATP. researchgate.net The unique presence of proline residues (Pro123 and Pro125) in the hinge region of Pim-1 can be exploited by designing inhibitors with specific steric and electronic properties to achieve high potency and selectivity. researchgate.net Some thieno[2,3-b]pyridine derivatives have been specifically designed as dual inhibitors of both Pim-1 and VEGFR-2 kinases. nih.gov
VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis. Thienopyridine-based compounds have been developed as potent inhibitors of VEGFR-2 kinase. researchgate.net The inhibitory mechanism typically involves the molecule binding to the ATP-binding site within the kinase domain. nih.gov For instance, the thienopyridine LCB03-0110 has been shown to inhibit VEGFR-2 by occupying its hydrophobic pocket. nih.gov The structural requirements for VEGFR-2 inhibition often include a flat aromatic system, like the thienopyridine core, which can interact with the NH group of Cys917 in the hinge region. mdpi.com Additional hydrophobic groups and hydrogen bond donors/acceptors on the thienopyridine scaffold can further enhance binding affinity by interacting with other key residues like Asp1044 and Glu883. mdpi.com
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of prostanoids, including prostaglandins. The inhibition of COX-2 by various chemical compounds, including those with heterocyclic scaffolds, is a well-established anti-inflammatory mechanism. wikipedia.org Selective COX-2 inhibitors function by blocking the enzyme's active site, preventing the conversion of arachidonic acid to prostaglandin (B15479496) H2. nih.gov The larger and more flexible active site of COX-2 compared to its isoform COX-1 allows for the design of selective inhibitors. nih.gov This selectivity is often achieved by targeting a side pocket within the COX-2 active site, which is not present in COX-1. nih.gov
NS5B Enzyme: The NS5B polymerase is a key enzyme in the replication of the hepatitis C virus. Allosteric inhibitors of NS5B bind to sites on the enzyme that are distinct from the active site. This binding induces a conformational change in the enzyme, which ultimately prevents it from functioning correctly. Thiophene-based compounds have been reported to bind to allosteric pockets in the thumb domain of NS5B, interfering with the protein's conformational dynamics.
Telomerase: Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes. Inhibition of telomerase can occur through several mechanisms. One mechanism involves the inhibitor acting as a chain terminator. In this scenario, the inhibitor, which is often a modified nucleotide, is incorporated into the growing DNA strand by telomerase. However, due to its chemical structure, it prevents the addition of further nucleotides, thus halting telomere elongation. Another mechanism involves the inhibitor binding to the enzyme and disrupting its translocation, which is the process of moving along the DNA template to add the next repeat.
Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov Inhibitors of TS block the methylation of deoxyuridine monophosphate (dUMP) to dTMP. This leads to a depletion of the dTMP pool, which in turn disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and apoptosis. mdpi.com
Cyclin-Dependent Kinases (CDKs): CDKs are a family of protein kinases that regulate the cell cycle. The majority of CDK inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of these enzymes. researchgate.net These inhibitors are classified based on their interaction with the kinase domain. Type I inhibitors bind to the active conformation of the CDK, while Type II inhibitors bind to the inactive conformation. researchgate.net The thienopyridine scaffold can serve as a core structure for the design of such ATP-competitive inhibitors.
Table 1: Kinase and Enzyme Inhibition Mechanisms of Thienopyridine Analogues
| Target | General Inhibition Mechanism | Specific Interactions of Thienopyridine Derivatives |
|---|---|---|
| Pim-1 Kinase | ATP-competitive inhibition. researchgate.net | Binds to the ATP-binding pocket, forming hydrogen bonds with hinge region residues like Glu121. researchgate.net |
| VEGFR-2 | ATP-competitive inhibition. nih.gov | Occupies the hydrophobic pocket of the ATP-binding site, interacting with Cys917, Asp1044, and Glu883. nih.govmdpi.com |
| COX-2 | Blocks the active site to prevent arachidonic acid conversion. nih.gov | Targets the larger active site and a specific side pocket for selectivity over COX-1. nih.govnih.gov |
| NS5B Enzyme | Allosteric inhibition, inducing conformational changes. | Binds to allosteric sites in the thumb domain, disrupting protein dynamics. |
| Telomerase | Chain termination or disruption of translocation. | Can act as modified nucleotides that are incorporated and halt elongation or bind to disrupt enzyme movement. |
| Thymidylate Synthase | Blocks the conversion of dUMP to dTMP, disrupting DNA synthesis. | Inhibits the enzyme's catalytic activity, leading to a depletion of dTMP. mdpi.com |
| Cyclin-Dependent Kinases | ATP-competitive inhibition. | Binds to the ATP-binding pocket in either the active (Type I) or inactive (Type II) conformation. researchgate.net |
Thienopyridine derivatives have also been explored as modulators of receptor function, acting as either antagonists that block receptor activation or agonists that mimic the action of the natural ligand.
Urea (B33335) Transporters: Urea transporters are membrane proteins that facilitate the transport of urea across cell membranes. Novel thienopyridine derivatives have been identified as specific inhibitors of urea transporters. These compounds were developed through structural modification of thienoquinoline-based inhibitors to improve properties such as solubility. The resulting thienopyridine derivatives demonstrate a significant inhibitory effect on urea transport. For example, the compound 5-ethyl-2-methyl-3-amino-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate (CB-20) was found to inhibit urea transport in a dose-dependent manner.
GnRH Receptor Antagonists: Gonadotropin-releasing hormone (GnRH) receptors are G-protein coupled receptors that play a central role in regulating the reproductive axis. GnRH antagonists act by competitively binding to the GnRH receptor on the pituitary gonadotrophs, thereby blocking the binding of endogenous GnRH. This immediate and dose-dependent blockade prevents the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in the levels of sex hormones such as estrogen and testosterone. researchgate.net
Table 2: Receptor Modulation by Thienopyridine Analogues
| Target | Mechanism of Action | Example or Finding |
|---|---|---|
| Urea Transporters | Inhibition of urea transport across cell membranes. | Novel thienopyridine derivatives show potent, dose-dependent inhibition. |
| GnRH Receptor | Competitive antagonism, blocking the binding of endogenous GnRH. researchgate.net | Leads to a rapid and dose-dependent suppression of gonadotropins and sex hormones. researchgate.net |
The interaction of thienopyridine derivatives with specific molecular targets can lead to the modulation of downstream cell signaling pathways.
Phospholipase C (PLC) Isoforms: Thieno[2,3-b]pyridine derivatives have been identified as potential inhibitors of phospholipase C (PLC) isoforms. PLC enzymes are crucial components of cellular signaling cascades, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting PLC, these thienopyridine compounds can disrupt this signaling pathway. Research suggests that this inhibition may subsequently affect the cellular dynamics of tubulin-β, leading to cell cycle arrest in the G2-phase.
Table 3: Modulation of Cell Signaling Pathways
| Pathway Component | Modulatory Effect | Downstream Consequence |
|---|---|---|
| Phospholipase C (PLC) Isoforms | Inhibition by thieno[2,3-b]pyridine derivatives. | Disruption of PIP2 hydrolysis, affecting tubulin-β dynamics and leading to G2-phase cell cycle arrest. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
